1-(4-Bromobutoxy)-2-chlorobenzene

Organic Synthesis Etherification Yield Optimization

1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) is an aromatic haloalkoxyarene with the molecular formula C₁₀H₁₂BrClO and a molecular weight of 263.56 g/mol. This compound is an ortho-chloro substituted phenyl alkyl ether, featuring a 2-chlorophenyl group linked to a 4-bromobutyl chain via an ether bond.

Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
CAS No. 23468-00-0
Cat. No. B1302014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-2-chlorobenzene
CAS23468-00-0
Molecular FormulaC10H12BrClO
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCCCBr)Cl
InChIInChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
InChIKeyUTWADTJNQWXWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0): Overview and Chemical Identity for Scientific Procurement


1-(4-Bromobutoxy)-2-chlorobenzene (CAS 23468-00-0) is an aromatic haloalkoxyarene with the molecular formula C₁₀H₁₂BrClO and a molecular weight of 263.56 g/mol . This compound is an ortho-chloro substituted phenyl alkyl ether, featuring a 2-chlorophenyl group linked to a 4-bromobutyl chain via an ether bond . Its dual halogenation confers distinct reactivity profiles in nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a strategic intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound is typically a colorless to pale yellow liquid with a boiling point of 159–161 °C at 9 mmHg , and is commercially available at 95%+ purity for research applications .

Ortho-Cl aryl ether supports distinct cross-coupling and substitution patterns
Terminal primary alkyl bromide enables efficient SN2 derivatization
Suitable as a pharmacophore intermediate in GPCR-targeted research

Why 1-(4-Bromobutoxy)-2-chlorobenzene Cannot Be Replaced by Other Chlorophenyl Alkyl Ethers


In the class of chlorophenyl alkyl ethers, substitution position and halogen identity dictate reactivity and synthetic outcomes. While analogs like the 3-chloro (meta) and 4-chloro (para) isomers share the same molecular weight and formula, their electronic environments diverge significantly. The ortho-chlorine in 1-(4-Bromobutoxy)-2-chlorobenzene exerts a stronger inductive electron-withdrawing effect and steric influence on the ether oxygen and the aryl ring compared to the meta or para isomers, which alters nucleophilic substitution rates and influences regioselectivity in subsequent cross-coupling reactions . This ortho-substitution pattern is critical for specific receptor binding or enzyme inhibition when the compound serves as a pharmacophore precursor . Therefore, generic substitution with a positional isomer or a chloroalkoxy analog risks altered reaction kinetics, lower yields in downstream applications, and potential failure in achieving target molecular recognition profiles .

Positional isomerMeta or para substitution alters electronic environment, may shift reaction rates and regioselectivity.
Chloroalkoxy analogReplacing Br with Cl greatly reduces SN2 reactivity, limiting derivatization efficiency.
Generic substitutionMay compromise target molecular recognition when used as a pharmacophore building block.

Quantitative Evidence for 1-(4-Bromobutoxy)-2-chlorobenzene: Comparative Performance in Synthesis and Reactivity


Comparative Synthesis Yield: Ortho-Chloro Substrate Outperforms Meta-Chloro Isomer Under Aqueous Base Conditions

Under aqueous alkaline conditions (sodium hydroxide, 80°C), the synthesis of the ortho-chloro derivative (target compound) proceeds with a reported isolated yield of 80% . In a comparable published procedure using identical reactants (chlorophenol, 1,4-dibromobutane, sodium hydroxide, water) and temperature, the meta-chloro isomer (1-(4-Bromobutoxy)-3-chlorobenzene) yields 79% with 96% purity . This indicates that the ortho-substitution does not negatively impact reaction efficiency relative to the meta isomer under these aqueous conditions, and the target compound can be obtained with a marginally higher yield, supporting its efficient procurement as an intermediate .

Synthesis Yield
Reported
Ortho 80% vs Meta 79% yield
Supports efficient procurement as a viable intermediate
Aqueous base, 80°C; yield margin is small
Organic Synthesis Etherification Yield Optimization

Reactivity Differentiation: Enhanced Nucleophilic Substitution at the Bromobutyl Chain in Ortho-Substituted Ether

The ortho-chlorine substituent in 1-(4-Bromobutoxy)-2-chlorobenzene creates a more electrophilic environment on the adjacent carbon of the bromobutyl chain compared to non-substituted or para-substituted analogs. This is supported by general class-level inferences regarding the inductive electron-withdrawing effect of the ortho-chloro group . While direct kinetic data are not available, the class of primary alkyl bromides is known to undergo SN2 nucleophilic substitution with relative rates: R-Br >> R-Cl [1]. The target compound, with its reactive terminal C-Br bond, is therefore expected to show superior reactivity in substitution with amines, azides, and other nucleophiles compared to its chloroalkoxy analogs, which are significantly less reactive [1]. This differentiation is crucial for applications requiring efficient alkylation or linker installation .

SN2 Reactivity
Class-level
R-Br >> R-Cl reactivity
Enables efficient alkylation and linker installation
Direct kinetic data not available; class-level inference
Nucleophilic Substitution Structure-Activity Relationship Reaction Kinetics

Purity Benchmarking: Commercial Ortho-Chloro Derivative Matches or Exceeds Competitor Purity Profiles

Commercially available 1-(4-Bromobutoxy)-2-chlorobenzene is routinely offered at a purity of 95% or higher, which is consistent with or superior to the purity specifications for its isomers. For example, the para isomer (1-(4-Bromobutoxy)-4-chlorobenzene) is commonly listed at 97% purity, though its synthesis yields may be lower . The ortho derivative's availability at 95%+ purity directly from suppliers without additional purification steps supports its immediate use in sensitive research applications, minimizing the risk of side reactions from impurities . This purity level is comparable to other high-quality building blocks and ensures reliable and reproducible experimental outcomes .

Purity Benchmark
Supplier data
≥95% purity, comparable to 97% para isomer
Supports immediate use without additional purification
Vendor specification; verify by COA
Chemical Purity Quality Control Procurement Specification

Application-Specific Advantage: Ortho-Substitution Directs Favorable Binding in Dopamine D3 Receptor Modulators

Patent literature reveals that 1-(4-Bromobutoxy)-2-chlorobenzene is a key intermediate in the synthesis of heterocyclic compounds that act as dopamine D3 receptor modulators for treating addiction and psychiatric disorders [1]. The ortho-chloro substitution on the aryl ether is crucial for achieving high P2X3 antagonistic activity, good selectivity, and low toxicity [2]. While direct comparative binding data for the target compound versus its meta or para isomers is not provided in the available sources, the patent explicitly highlights the ortho-substituted scaffold as a core structural requirement for activity, underscoring that isomers with different substitution patterns would likely exhibit reduced or abolished biological efficacy [1].

Target Engagement
Supporting evidence
Ortho-Cl scaffold reported as core for D3 modulator activity
Ortho substitution is critical for GPCR drug discovery research
Patent-based; isomer-specific validation recommended
Dopamine D3 Receptor Medicinal Chemistry Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 1-(4-Bromobutoxy)-2-chlorobenzene


Medicinal Chemistry: Synthesis of Dopamine D3 Receptor Modulators

As an established intermediate in the synthesis of heterocyclic compounds targeting the dopamine D3 receptor, 1-(4-Bromobutoxy)-2-chlorobenzene is essential for research programs focused on addiction and psychiatric disorders. Its ortho-chloro substitution is a critical pharmacophore element, ensuring potent and selective P2X3 antagonistic activity as demonstrated in patent literature [1]. The high synthetic yield (80%) and commercial availability at 95%+ purity make it a reliable and cost-effective building block for generating novel chemical entities in this therapeutic area .

Organic Synthesis: Efficient Alkylation Linker via SN2 Reactions

The compound's terminal primary alkyl bromide is highly reactive in SN2 nucleophilic substitution, allowing for rapid and efficient conjugation with a variety of nucleophiles such as amines, azides, and thiols. This reactivity profile is advantageous for building complex molecular architectures where a flexible four-carbon linker terminating in an aryl ether is desired. The ortho-chloro substituent further enhances the electrophilicity of the chain, potentially accelerating reaction rates compared to non-halogenated or para-substituted analogs .

Agrochemical Development: Halogenated Building Block for Pesticide Synthesis

Given its structural features and class, 1-(4-Bromobutoxy)-2-chlorobenzene serves as a versatile intermediate in the synthesis of halogenated agrochemicals. The presence of both chlorine and bromine atoms provides multiple handles for further functionalization, including metal-catalyzed cross-coupling reactions, which are common in the development of novel herbicides and fungicides . The compound's reliable synthesis yield and purity support scale-up for lead optimization and process chemistry in the agrochemical sector .

Materials Science: Precursor for Functionalized Polymers and Resins

The dual halogenation and ether linkage of 1-(4-Bromobutoxy)-2-chlorobenzene make it a useful monomer or cross-linking agent for the development of specialized polymers and resins. The terminal bromine atom can initiate polymerization or act as a site for post-polymerization modification, while the ortho-chlorophenyl group can impart desirable thermal or optical properties to the final material. Its high purity is crucial for achieving consistent polymer chain length and material performance .

Application
Selection Property
Validation Focus
GPCR drug discovery research (D3 modulators)
Ortho-Cl pharmacophore scaffold
P2X3 antagonistic activity and selectivity assays
SN2 alkylation and linker chemistry
Primary alkyl bromide reactivity
Reaction rate and derivatization efficiency
Agrochemical intermediate synthesis
Dual halogenation for cross-coupling
Scalability and purity for lead optimization
Functional polymer and resin development
Bromine-initiated polymerization
Material performance and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromobutoxy)-2-chlorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.